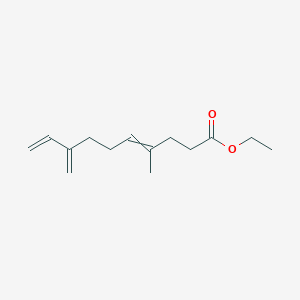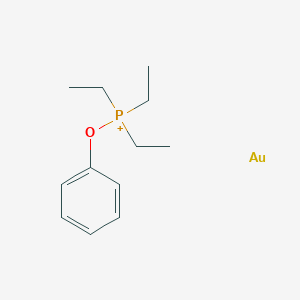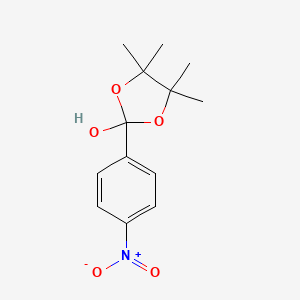
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is an organic compound with the molecular formula C13H20O2. It is a colorless liquid known for its unique chemical structure, which includes both methyl and methylene groups. This compound is used in various applications, including flavors and fragrances, due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost and high catalytic-reaction rates of iron salts.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The one-pot oxidation of (2Z)-3-chloroprop-2-en-1-ol followed by Wittig olefination is a notable method . This strategy avoids the preparation and isolation of labile intermediates, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Mécanisme D'action
The mechanism of action of Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, which contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl (2E,4Z)-deca-2,4-dienoate:
Methyl (4E)-4-methyl-8-methylene-4,9-decadienoate: Another related compound with similar structural features.
Uniqueness: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry.
Propriétés
Numéro CAS |
92984-19-5 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
ethyl 4-methyl-8-methylidenedeca-4,9-dienoate |
InChI |
InChI=1S/C14H22O2/c1-5-12(3)8-7-9-13(4)10-11-14(15)16-6-2/h5,9H,1,3,6-8,10-11H2,2,4H3 |
Clé InChI |
TWVNJMBQJHCRMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=CCCC(=C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)




![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)

![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
